![molecular formula C10H22Cl2N2O B12302233 rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)
rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-1-[(1R,2R)-2-metox ciclopentil]piperazina dihidrocloruro, trans: es un compuesto orgánico con la fórmula molecular C10H20N2O·2HCl. Es un polvo sólido que es soluble en agua y solventes a base de alcohol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de rac-1-[(1R,2R)-2-metox ciclopentil]piperazina dihidrocloruro, trans típicamente involucra técnicas de síntesis orgánica. Un método común incluye la ciclización de derivados de 1,2-diamina con sales de sulfonio. Las condiciones de reacción a menudo implican el uso de bases como DBU (1,8-Diazabiciclo[5.4.0]undec-7-eno) y solventes como diclorometano .
Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar procesos de síntesis orgánica a gran escala, utilizando reactores automatizados y sistemas de flujo continuo para asegurar un alto rendimiento y pureza. Los detalles específicos de los métodos de producción industrial a menudo son propiedad y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de Reacciones: rac-1-[(1R,2R)-2-metox ciclopentil]piperazina dihidrocloruro, trans puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con compuestos halogenados en condiciones básicas.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio en soluciones acuosas o alcohólicas.
Principales Productos Formados:
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de piperazina sustituidos.
Aplicaciones Científicas De Investigación
rac-1-[(1R,2R)-2-metox ciclopentil]piperazina dihidrocloruro, trans tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su posible papel en la modulación de vías biológicas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de rac-1-[(1R,2R)-2-metox ciclopentil]piperazina dihidrocloruro, trans involucra su interacción con objetivos moleculares específicos. Puede unirse a receptores o enzimas, modulando su actividad e influenciando las vías celulares. Los objetivos moleculares y vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares:
- rac-1-[(1R,2R)-2-metoxietil]piperazina dihidrocloruro
- rac-1-[(1R,2R)-2-metox ciclohexil]piperazina dihidrocloruro
Comparación: rac-1-[(1R,2R)-2-metox ciclopentil]piperazina dihidrocloruro, trans es único debido a su parte ciclopentil específica, que puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos ciclohexil y metoxietil.
Propiedades
Fórmula molecular |
C10H22Cl2N2O |
|---|---|
Peso molecular |
257.20 g/mol |
Nombre IUPAC |
1-(2-methoxycyclopentyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-13-10-4-2-3-9(10)12-7-5-11-6-8-12;;/h9-11H,2-8H2,1H3;2*1H |
Clave InChI |
NPSHSXURMXJMOF-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCC1N2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


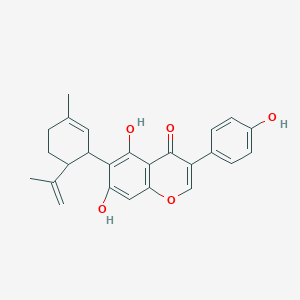
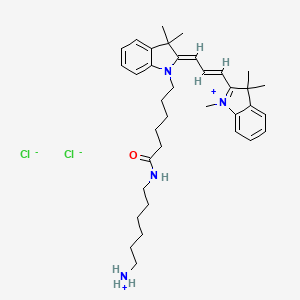

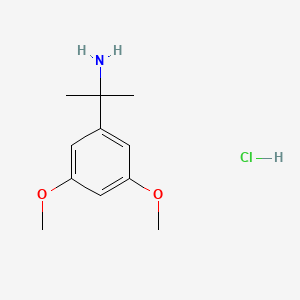
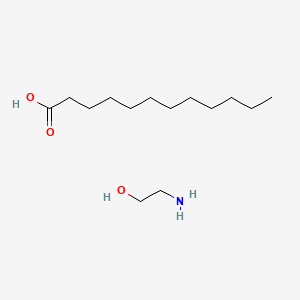
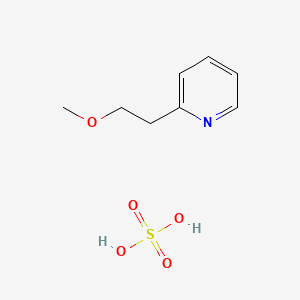
amino}-3-methylpentanoic acid](/img/structure/B12302176.png)
![9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride](/img/structure/B12302182.png)
![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)
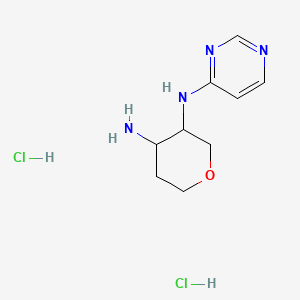
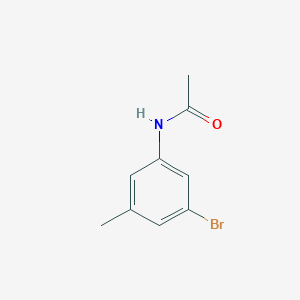
![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)
![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)
